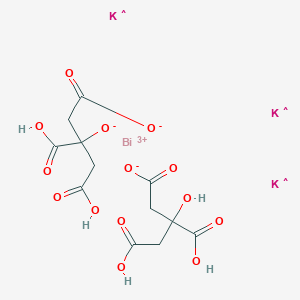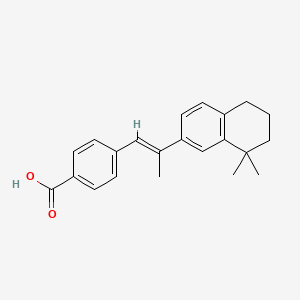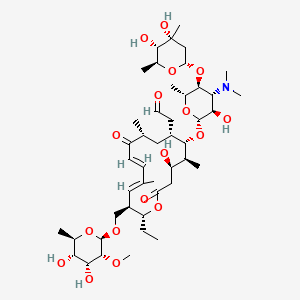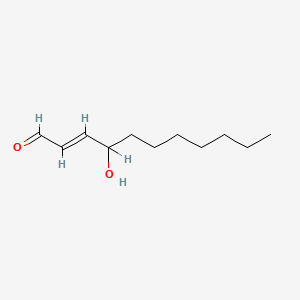
4-(4-Diethylaminostyryl)-1-methylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-diethylaminostyryl)-1-methylpyridinium is a pyridinium cation obtained by methylation at position 1 of 4-(4-diethylaminostyryl)pyridine It has a role as a fluorochrome.
Wissenschaftliche Forschungsanwendungen
Diffusion Studies Through Films
The application of 4-(4-diethylaminostyryl)-1-methylpyridinium iodide in studying diffusion through thin films has been demonstrated. This research utilized second-harmonic generation (SHG) to monitor the diffusion of this compound through zeolite precursor films. The diffusion coefficients were calculated according to Fick's law, highlighting the compound's usefulness in physical chemistry and material science research (van der Veen et al., 2010).
Structural Analysis
In a structural study, the compound’s crystallography was analyzed. The research provided insights into the molecular and crystal structure, demonstrating its utility in material sciences and chemistry (Fun et al., 2011).
Photomagnetic Effects
The compound was also used in research exploring the photomagnetic effects in films. Stilbazolium-type cations, including 4-(4-diethylamino)-α-styryl]-1-methylpyridinium, were inserted into layered MnPS3 by ion exchange. This study provided valuable insights into the interaction of organic chromophores with inorganic materials and their effects on magnetic properties (Léaustic et al., 2003).
Molecular Dynamics
Further research involved the study of molecular dynamics in certain crystal structures. For example, the structure and phase transitions of 4-methylpyridinium tetrachloroantimonate(III) were explored, providing understanding of the dynamics of crystal structures in physical chemistry (Kulicka et al., 2004).
DNA-Probing Properties
Another significant application was in the study of interactions between cationic distyryl dyes, including 4-(4-diethylaminostyryl)-1-methylpyridinium, and nucleic acids. This research shed light on the compound’s potential as a selective probe for quadruplex DNA structures in biochemistry and molecular biology (Xie et al., 2013).
Eigenschaften
Molekularformel |
C18H23N2+ |
|---|---|
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H23N2/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17/h6-15H,4-5H2,1-3H3/q+1 |
InChI-Schlüssel |
YCCVVPMYSGPISC-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[Bis[2-[bis[[hydroxy(oxo)phosphaniumyl]oxymethyl]amino]ethyl]amino]methoxy-hydroxy-oxophosphanium](/img/structure/B1239942.png)
![(7Z)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1239943.png)
![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1239945.png)
![N-[4-[5-[(Z)-(2,4-dioxoimidazolidin-1-yl)iminomethyl]furan-2-yl]phenyl]acetamide](/img/structure/B1239946.png)
![8-[(E)-dimethylaminodiazenyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B1239950.png)




